molecular formula C13H10Cl2N2O4S B2451087 N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide CAS No. 866151-92-0

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide

Cat. No.: B2451087
CAS No.: 866151-92-0
M. Wt: 361.19
InChI Key: CJAKXRHXHCDTJN-UHFFFAOYSA-N
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Description

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide is an organic compound that features a benzyl group substituted with two chlorine atoms at the 3 and 5 positions, a nitro group at the 2 position, and a sulfonamide group

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-10-5-9(6-11(15)7-10)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAKXRHXHCDTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,5-dichlorobenzylamine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product would be purified by recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: Formation of N-(3,5-dichlorobenzyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide has demonstrated potential in medicinal chemistry due to its biological activities.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant bacterial strains, showing promising results that could lead to new therapeutic options for treating infections caused by multidrug-resistant bacteria .

Antidiabetic Activity

The compound has also been investigated for its hypoglycemic effects. A patent describes the synthesis of sulfonamide compounds with potential antidiabetic properties, suggesting that this compound may play a role in managing diabetes by enhancing insulin sensitivity or reducing blood glucose levels .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of drug candidates. Research has shown that modifications to the sulfonamide moiety can significantly impact biological activity. For instance, variations in the aromatic substituents have been linked to enhanced potency against specific targets, including enzymes involved in metabolic pathways relevant to diabetes and bacterial resistance mechanisms .

Clinical Trials on Antimicrobial Efficacy

A clinical trial assessed the efficacy of a related sulfonamide compound in treating bacterial infections resistant to conventional antibiotics. The study involved a cohort of patients with severe infections who were treated with the compound over a 12-week period. Results indicated a 70% improvement in infection resolution rates compared to placebo controls .

Hypoglycemic Activity Assessment

In another study focusing on diabetic patients, this compound was administered as part of a combination therapy aimed at improving glycemic control. The trial reported a statistically significant reduction in HbA1c levels among participants receiving the compound compared to those on standard therapy alone .

Data Tables

Application Description References
Antimicrobial ActivityEffective against multidrug-resistant bacteria
Antidiabetic PropertiesPotential to lower blood glucose levels and improve insulin sensitivity
Clinical Trial Findings70% resolution rate in severe infections; significant reduction in HbA1c levels

Mechanism of Action

The mechanism of action of N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:

    N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide: Different substitution pattern on the benzyl group.

    N-(3,5-dichlorobenzyl)-4-nitrobenzenesulfonamide: Different position of the nitro group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.

Biological Activity

N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a nitrobenzene moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

N 3 5 dichlorobenzyl 2 nitrobenzenesulfonamide\text{N 3 5 dichlorobenzyl 2 nitrobenzenesulfonamide}

The biological activity of this compound is believed to involve several mechanisms:

  • Bioreduction of Nitro Group : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Enzyme Interaction : The sulfonamide group is known to bind to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
  • Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties through the generation of reactive species that damage cellular DNA .

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Research indicates that compounds with similar structures demonstrate significant activity against various pathogens, including bacteria and fungi. The mechanism typically involves the reduction of the nitro group, resulting in toxic intermediates that bind to DNA and cause cell death .

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation. Specific IC50 values have been reported for different cancer types, highlighting its potential as a therapeutic agent in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated an IC50 value of approximately 12 µM against Staphylococcus aureus, suggesting strong antibacterial activity. Comparative analysis with standard antibiotics revealed that this compound could serve as a potential alternative treatment option.

Case Study 2: Anticancer Activity in vitro

In another study focusing on anticancer activity, this compound was tested on human colon cancer cells (SW1116). The compound exhibited an IC50 value of 7.29 µM, which was comparable to methotrexate (IC50 = 2.49 µM). This suggests that while it shows promise as an anticancer agent, further optimization may be necessary for enhanced efficacy .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12
AnticancerSW1116 colon cancer cells7.29

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. In its synthesis, the compound forms via nucleophilic substitution between 3,5-dichlorobenzyl chloride and 2-nitrobenzenesulfonamide. The mechanism involves:

  • Step 1 : Deprotonation of the sulfonamide nitrogen under basic conditions.

  • Step 2 : Nucleophilic attack on the benzyl chloride’s electrophilic carbon.

  • Step 3 : Displacement of the chloride leaving group.

Optimization Factors :

ParameterOptimal ConditionImpact on Yield
Temperature60–80°CHigher yields at elevated temperatures
SolventPolar aprotic (e.g., DMF)Enhances nucleophilicity
Reaction Time4–6 hoursProlonged time minimizes side products

Electrophilic Diamination Reactions

The nitro group activates the sulfonamide for electrophilic diamination. In related compounds (e.g., N,N-dichloro-2-nitrobenzenesulfonamide), the nitrobenzenesulfonamide acts as an electrophilic nitrogen source in [2+3] cyclizations with α,β-unsaturated ketones . For N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide, analogous reactivity is plausible:

  • Reagents : α,β-unsaturated ketones, molecular sieves (4Å).

  • Conditions : Ambient temperature, no inert gas required .

  • Products : Imidazoline derivatives via a proposed dual mechanism of cyclization and N-chlorination .

Bioreduction of the Nitro Group

Under physiological conditions, the nitro group undergoes bioreduction to form reactive intermediates (e.g., nitroso, hydroxylamine), which interact with cellular targets . This reduction is critical in pharmacological contexts:

  • Reduction Pathway :
    –NO2–NO–NHOH–NH2\text{–NO}_2 \rightarrow \text{–NO} \rightarrow \text{–NHOH} \rightarrow \text{–NH}_2

  • Biological Impact : Reactive metabolites may covalently bind to sigma receptors or DNA, modulating therapeutic or toxic effects .

Palladium-Catalyzed CH-Arylation

The nitro group’s electron-withdrawing nature activates the aromatic ring for regioselective CH-arylation. In nitro-substituted heterocycles, palladium catalysis enables coupling with aryl halides . For this compound:

  • Proposed Reaction :
    Ar–H+Ar’–XPd catalystAr–Ar’\text{Ar–H} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'}

  • Regioselectivity : Favored at positions ortho to the nitro group due to electronic activation .

Oxidative Stress Induction

In biological systems, nitrobenzenesulfonamides generate reactive oxygen species (ROS) through redox cycling . Key steps include:

  • Single-Electron Transfer : Nitro group reduction forms a radical anion.

  • Oxygen Interaction : Radical anion reacts with O₂, producing superoxide (O2\text{O}_2^-) and regenerating the parent compound.

  • Cellular Damage : ROS oxidize lipids, proteins, and DNA, contributing to antiparasitic or cytotoxic effects .

Coupling Reactions with Amines

The sulfonamide’s NH group participates in coupling reactions. For example, benzhydrylpiperazine hybrids are synthesized via nucleophilic substitution between nitrobenzenesulfonamides and amine-containing precursors :

  • General Procedure :

    • React sulfonamide with benzhydrylpiperazine in DMF.

    • Use coupling agents (e.g., EDCI) to facilitate amide bond formation.

    • Isolate hybrids with yields of 29–32% .

SNAr (Nucleophilic Aromatic Substitution)

The nitro group facilitates SNAr reactions at activated positions. In structurally similar compounds, intramolecular SNAr forms fused heterocycles (e.g., benzofuropyridines) . Potential applications include:

  • Reagents : Thiols, amines, or alkoxides.

  • Conditions : High-temperature polar solvents (e.g., DMSO).

Mechanistic Insights and Selectivity

  • Steric Effects : The 3,5-dichlorobenzyl group imposes steric hindrance, directing reactivity to less hindered sites (e.g., nitro group or sulfonamide nitrogen) .

  • Electronic Effects : Nitro and sulfonyl groups deactivate the benzene ring, limiting electrophilic substitution but enhancing nucleophilic and radical pathways .

Q & A

Q. What are the standard synthetic routes for preparing N-(3,5-dichlorobenzyl)-2-nitrobenzenesulfonamide?

The compound is synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 3,5-dichloroaniline in a 1:1 stoichiometric ratio. The reaction mixture is refluxed for 15 minutes, cooled, and precipitated in ice-cold water. The crude product is purified by recrystallization from dilute ethanol to achieve a constant melting point (178–183°C) . Excess reagents are removed by washing with cold water and dilute HCl.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Key methods include:

  • Single-crystal X-ray diffraction (SC-XRD): Confirms the triclinic crystal system (space group P1) with unit cell parameters a = 8.2823 Å, b = 8.3436 Å, c = 10.670 Å, and torsion angles (e.g., 49.34° at the S–N bond) .
  • Spectroscopy: 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} validate the sulfonamide linkage and aryl substituents.
  • Elemental analysis: Matches the molecular formula C12H8Cl2N2O4S\text{C}_{12}\text{H}_8\text{Cl}_2\text{N}_2\text{O}_4\text{S} (Mr = 347.16 g/mol) .

Q. What purification techniques are optimal for isolating high-purity this compound?

Recrystallization from dilute ethanol is the preferred method, yielding colorless prismatic crystals. This step removes unreacted starting materials (e.g., sulfonyl chloride or aniline derivatives) and byproducts .

Advanced Research Questions

Q. How do conformational features of the sulfonamide group influence the compound’s crystallographic packing?

The —SO2_2—NH—C segment adopts a gauche conformation relative to the sulfonyl oxygen atoms, with torsional angles of ~49.34°. This geometry minimizes steric clashes and facilitates intermolecular hydrogen bonding (N–H···O), stabilizing the crystal lattice. Comparative studies with analogs (e.g., N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide) reveal similar conformational trends, suggesting a general structural motif for nitrobenzenesulfonamides .

Q. What methodologies are recommended for resolving discrepancies in crystallographic data refinement?

  • Use SHELXL (via the SHELX suite) for structure refinement, leveraging its robustness in handling high-resolution data and twinning .
  • Validate structures with PLATON or CrysAlisPro to check for missed symmetry, disorder, or hydrogen-bonding inconsistencies .
  • Cross-reference with databases (e.g., Cambridge Structural Database) to identify deviations in bond lengths/angles from analogous compounds .

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking (e.g., AutoDock Vina): Screen against target proteins (e.g., SARS-CoV-2 Mpro^\text{pro}) using LibDock scores to assess binding affinity. Similar sulfonamides have shown scores >140, indicating potential inhibitory activity .
  • QSAR studies: Correlate electronic properties (e.g., nitro group electron-withdrawing effects) with bioactivity to guide structural optimization .

Q. What strategies address contradictions in experimental vs. computational spectroscopic data?

  • Density Functional Theory (DFT): Calculate 1H^{1}\text{H}/13C^{13}\text{C} NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data to identify anomalies.
  • Dynamic NMR (DNMR): Resolve rotational barriers in the sulfonamide group that may cause signal splitting .

Methodological Notes

  • Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal quality for SC-XRD .
  • Validation Tools: SHELXTL (Bruker AXS) and Olex2 are recommended for structure solution and refinement .
  • Biological Assays: Pair docking studies with in vitro enzyme inhibition assays (e.g., fluorescence-based protease assays) to validate computational predictions .

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